molecular formula C18H19ClN2 B11829708 2-(Adamantan-1-yl)-4-chloroquinazoline

2-(Adamantan-1-yl)-4-chloroquinazoline

Cat. No.: B11829708
M. Wt: 298.8 g/mol
InChI Key: UQAGTKMOMVZAJT-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-4-chloroquinazoline is a compound that belongs to the class of quinazolines, which are known for their diverse biological activities. The adamantane moiety in the compound provides a unique structural feature that enhances its stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)-4-chloroquinazoline typically involves the reaction of adamantane derivatives with quinazoline precursors. One common method includes the alkylation of 4-chloroquinazoline with adamantyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)-4-chloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)-4-chloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to cross biological membranes and reach intracellular targets. The quinazoline core can inhibit kinase activity, leading to the modulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Adamantan-1-yl)-4-chloroquinazoline stands out due to its combination of the adamantane and quinazoline structures, providing a unique balance of stability, lipophilicity, and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

2-(1-adamantyl)-4-chloroquinazoline

InChI

InChI=1S/C18H19ClN2/c19-16-14-3-1-2-4-15(14)20-17(21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2

InChI Key

UQAGTKMOMVZAJT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5C(=N4)Cl

Origin of Product

United States

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